3-(aminomethyl)benzene-1,2-diol chemical structure and analysis
3-(aminomethyl)benzene-1,2-diol chemical structure and analysis
An In-Depth Technical Guide to 3-(aminomethyl)benzene-1,2-diol: Structure, Synthesis, and Analysis
Introduction
3-(aminomethyl)benzene-1,2-diol, also known by its synonym 3,4-dihydroxybenzylamine, is a catecholamine analog of significant interest in biomedical and chemical research.[1] As a structural analog of key neurotransmitters like dopamine, it serves as a valuable tool in studying catecholaminergic systems and as a precursor in chemical synthesis.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, a representative synthesis protocol, and a detailed breakdown of the analytical methodologies required for its characterization and quantification. The content herein is curated for researchers, scientists, and drug development professionals, emphasizing the rationale behind procedural choices to ensure robust and reproducible results.
Part 1: Molecular Profile and Physicochemical Properties
Understanding the fundamental characteristics of 3-(aminomethyl)benzene-1,2-diol is the first step in its effective application. The molecule consists of a benzene ring substituted with two adjacent hydroxyl groups (a catechol moiety) and an aminomethyl group.[1][4] This structure imparts specific chemical reactivity and physical properties that dictate its handling, storage, and analytical behavior.
Caption: Chemical structure of 3-(aminomethyl)benzene-1,2-diol.
The presence of the catechol and primary amine functional groups makes the compound hydrophilic and susceptible to oxidation, particularly under basic conditions or in the presence of air.[5] Its properties are often documented for its salt forms, such as the hydrochloride or hydrobromide salt, which offer enhanced stability and solubility.[6][7][8]
Table 1: Physicochemical Properties of 3-(aminomethyl)benzene-1,2-diol and its Salts
| Property | Value | Source |
| Chemical Formula | C₇H₉NO₂ | [4][9] |
| Molecular Weight | 139.15 g/mol | [4][9] |
| CAS Number | 71412-23-2 (free base) | [10][11] |
| 1194-90-7 (HCl salt) | [7][12] | |
| 16290-26-9 (HBr salt) | [6] | |
| Appearance | Crystals or powder | |
| Melting Point | 172 °C (HCl salt) | [8] |
| 184-186 °C (HBr salt) | [6] | |
| Solubility | Soluble in DMSO | [6] |
| Synonyms | 3,4-Dihydroxybenzylamine, 4-(Aminomethyl)catechol | [1][6] |
Part 2: Synthesis and Purification Workflow
The synthesis of 3-(aminomethyl)benzene-1,2-diol typically involves the reductive amination of a corresponding aldehyde, in this case, 3,4-dihydroxybenzaldehyde (protocatechualdehyde). This established chemical transformation is efficient and relies on readily available starting materials.
Causality of Experimental Choices:
-
Starting Material: 3,4-dihydroxybenzaldehyde is the logical precursor as it already contains the required catechol moiety and a carbonyl group at the correct position for conversion to the aminomethyl group.
-
Reaction: Reductive amination is a robust method for forming amines from carbonyls. The process first involves the formation of an imine intermediate, which is then reduced in situ to the desired amine.
-
Reducing Agent: A reducing agent like sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd/C) is selected. NaBH₄ is often preferred for its milder conditions and operational simplicity in a laboratory setting.
-
Purification: The product's polarity and potential thermal instability guide the purification choice. Recrystallization from a suitable solvent system is often effective for crystalline solids like the salt forms of this compound. Distillation may be an option for the free base but requires careful control to prevent decomposition.[13]
Caption: General workflow for synthesis and purification.
Protocol 2.1: Representative Synthesis via Reductive Amination
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-dihydroxybenzaldehyde in methanol.
-
Imine Formation: Add an ammonia source, such as ammonium acetate, to the solution and stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) or a similar reducing agent in small portions. Rationale: Portion-wise addition controls the exothermic reaction and prevents side reactions.
-
Reaction Monitoring: Allow the reaction to stir overnight at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Acidify the mixture with dilute HCl. This quenches the reaction and converts the product to its more stable hydrochloride salt.
-
Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with a non-polar solvent (e.g., ethyl acetate) to remove unreacted aldehyde and other organic impurities.
-
Purification: The product remains in the aqueous layer as the HCl salt. The crude product can be obtained by evaporating the water, followed by recrystallization from a solvent system like ethanol/diethyl ether to yield the purified 3-(aminomethyl)benzene-1,2-diol hydrochloride.
Part 3: Comprehensive Analytical Characterization
Accurate characterization is critical to confirm the identity, purity, and quantity of the synthesized compound. A multi-technique approach is standard practice.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for analyzing catecholamines and their analogs due to its high resolution and sensitivity.[14][15] The hydrophilic nature of 3-(aminomethyl)benzene-1,2-diol presents a challenge for traditional reversed-phase (RP) chromatography, where it may be weakly retained.[16]
Expert Insights on Method Selection:
-
Reversed-Phase (RP-HPLC): While challenging, this is the most common approach. To enhance retention of this polar analyte, ion-pairing agents can be added to the mobile phase, or an aqueous-rich mobile phase with a suitable C18 column can be optimized.[17]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative designed specifically for polar compounds. It uses a polar stationary phase and a high-organic mobile phase, providing strong retention for hydrophilic molecules like this one.[16]
-
Detection: Electrochemical Detection (EC) is highly sensitive and selective for electroactive compounds like catechols, making it a superior choice for trace-level analysis in biological samples.[14][17] UV detection is also viable and more universally available, typically monitoring at wavelengths around 210 nm or 280 nm.[18]
Caption: Standard workflow for HPLC analysis.
Protocol 3.1: HPLC Method for Purity Assessment
-
System: HPLC with UV or EC detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of aqueous buffer (e.g., 20 mM ammonium formate at pH 2.5) and an organic modifier (e.g., acetonitrile) in a 80:20 v/v ratio.[16] Rationale: The acidic pH protonates the amine group, improving peak shape, while the buffer maintains consistent ionization.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): 210 nm.[18]
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL).
-
Create a dilution for analysis (e.g., 10 µg/mL).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Inject the sample and record the chromatogram.
-
Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Spectroscopic Characterization
Spectroscopic methods provide orthogonal data to confirm the molecular structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.
-
¹H NMR: Expected signals would include distinct peaks for the three aromatic protons, a singlet for the aminomethyl (-CH₂-) protons, and broad signals for the hydroxyl (-OH) and amine (-NH₂) protons which may exchange with deuterium in solvents like D₂O.[19][20]
-
¹³C NMR: The spectrum would show signals for the six unique aromatic carbons (with those bearing hydroxyl groups shifted downfield) and one signal for the aliphatic -CH₂- carbon.[19]
-
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight and study fragmentation patterns.
-
Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., TOF or Quadrupole) is common.
-
Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 140.1.
-
Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the amine group or fragments related to the catechol ring structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule.
-
O-H Stretch: A broad band is expected in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl groups.[21]
-
N-H Stretch: Primary amine N-H stretching appears as two sharp peaks in the 3300-3500 cm⁻¹ region, which may be overlapped with the O-H band.
-
Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.[22]
-
C-O Stretch: A strong band around 1250-1280 cm⁻¹ is characteristic of the C-O vibration of the catechol.[22]
-
-
UV-Visible Spectroscopy: This technique is useful for quantitative analysis and for confirming the presence of the chromophore.
-
Chromophore: The catechol ring acts as a chromophore.
-
Expected Absorption: Benzene exhibits an absorption maximum around 255 nm. The hydroxyl and aminomethyl substituents are expected to shift this absorption to a longer wavelength (a bathochromic shift), likely in the 270-290 nm range.[23] The exact maximum will depend on the solvent and pH.
-
Part 4: Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards and instability.
Safety and Hazards:
-
Toxicity: Classified as harmful if swallowed (Acute toxicity, oral, Category 4).[10]
-
Irritation: Causes skin and serious eye irritation (Category 2).[8][10] May also cause respiratory irritation.[8]
-
Sensitivities: The compound is potentially air and heat-sensitive.[5] Catechols are prone to oxidation, which can lead to discoloration and degradation.
Table 2: Handling and Storage Guidelines
| Guideline | Protocol | Rationale |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side shields, and a lab coat.[5][10] | To prevent skin and eye contact with the irritant compound. |
| Handling | Handle in a well-ventilated area or a chemical fume hood.[5][10] Avoid creating dust.[10] | To minimize inhalation of dust or vapors. |
| Storage | Store in a tightly sealed container in a dry area.[10][11] Keep refrigerated (2-8°C) under an inert atmosphere (e.g., argon or nitrogen).[5][10][11] | To prevent degradation from moisture, air oxidation, and heat. |
| First Aid | In case of eye contact, rinse with water for at least 15 minutes.[5][10] For skin contact, wash off with soap and plenty of water.[10] If inhaled, move to fresh air.[10] Seek medical attention if symptoms persist. | To mitigate exposure effects immediately. |
Conclusion
3-(aminomethyl)benzene-1,2-diol is a valuable chemical entity with important ties to neurobiology and synthetic chemistry. Its successful use in a research setting is predicated on a thorough understanding of its properties, a controlled approach to its synthesis, and the application of a robust suite of analytical techniques for its characterization. The protocols and insights provided in this guide serve as a foundational resource for scientists, ensuring that work with this compound is conducted with precision, safety, and scientific integrity.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet: 3-(Aminomethyl)benzene-1,2-diol. [Link]
-
Hjemdahl, P. (1984). Catecholamine measurements by high-performance liquid chromatography. Am J Physiol, 247(1 Pt 1), E13-20. [Link]
-
SIELC Technologies. HPLC Analysis of the Catecholamine Pathway. [Link]
-
Human Metabolome Database. Metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153). [Link]
-
Global Substance Registration System (GSRS). 3-(AMINOMETHYL)BENZENE-1,2-DIOL HYDROIODIDE. [Link]
-
Toyo'oka, T., et al. (2016). Determination of catecholamines and related compounds in mouse urine using column-switching HPLC. Analyst, 141(8), 2463-2471. [Link]
-
Tsunoda, M. (2006). Development of an Analytical Method for Catecholamines with HPLC−Chemiluminescence Detection and its Application. Analytical Sciences, 22(1), 11-16. [Link]
-
Martin, R., et al. (1996). Determination of Catecholamines in Human Plasma by HPLC with Electrochemical Detection. Journal of Liquid Chromatography & Related Technologies, 19(8), 1259-1271. [Link]
-
Wick, M. M. (1979). 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma. J Natl Cancer Inst, 63(6), 1465-7. [Link]
-
ResearchGate. FT-IR spectra of (A) catechol (B) poly(catechol). [Link]
-
PubChem, National Institutes of Health. Dihydroxybenzylamine. [Link]
-
ResearchGate. A comparison between the experimental FTIR spectrum of catechol at 5 mM.... [Link]
-
Supporting Information. Synthesis of 2,3-dihydroxybenzaldehyde. [Link]
-
ResearchGate. FT-IR spectrum of adrenaline complex. [Link]
-
ResearchGate. 1H NMR (A); 13C NMR spectra of 3,4-DHBA purified from TNB.... [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0059965). [Link]
-
ResearchGate. 1H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
-
Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]
-
Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ResearchGate. UV-Vis absorption spectra of.... [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for 3,4-Dihydroxybenzylamine (HMDB0012153) [hmdb.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dihydroxybenzylamine | C7H9NO2 | CID 91623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3,4-DIHYDROXYBENZYLAMINE HYDROBROMIDE CAS#: 16290-26-9 [amp.chemicalbook.com]
- 7. 3-(Aminomethyl)benzene-1,2-diol hydrochloride 98.00% | CAS: 1194-90-7 | AChemBlock [achemblock.com]
- 8. echemi.com [echemi.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. angenechemical.com [angenechemical.com]
- 11. 71412-23-2|3-(Aminomethyl)benzene-1,2-diol|BLD Pharm [bldpharm.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. hovione.com [hovione.com]
- 14. Catecholamine measurements by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromsoc.jp [chromsoc.jp]
- 16. Determination of catecholamines and related compounds in mouse urine using column-switching HPLC - Analyst (RSC Publishing) DOI:10.1039/C5AN02617B [pubs.rsc.org]
- 17. tandfonline.com [tandfonline.com]
- 18. HPLC Analysis of the Catecholamine Pathway | SIELC Technologies [sielc.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
